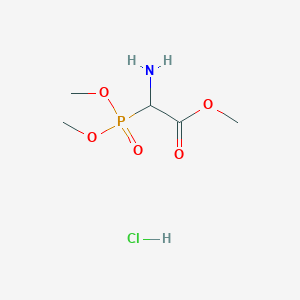
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride is a chemical compound with the molecular formula C5H12NO5P It is known for its unique structure, which includes an amino group, a dimethoxyphosphoryl group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride typically involves the reaction of dimethyl phosphite with glycine methyl ester hydrochloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, reduced phosphonates, and substituted amino esters. These products have diverse applications in various fields of research.
Applications De Recherche Scientifique
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the dimethoxyphosphoryl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: This compound has a similar structure but with an acetamido group instead of an amino group.
Methyl 2-(dimethoxyphosphoryl)acetate: Lacks the amino group, making it less reactive in certain biochemical pathways.
Uniqueness
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride is unique due to the presence of both an amino group and a dimethoxyphosphoryl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H13ClNO5P |
|---|---|
Poids moléculaire |
233.59 g/mol |
Nom IUPAC |
methyl 2-amino-2-dimethoxyphosphorylacetate;hydrochloride |
InChI |
InChI=1S/C5H12NO5P.ClH/c1-9-5(7)4(6)12(8,10-2)11-3;/h4H,6H2,1-3H3;1H |
Clé InChI |
NKTGDQIRDYDDOO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(N)P(=O)(OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)


![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)




![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
